Cas no 952674-78-1 (N-cyclopropyl-1H-pyrazole-4-carboxamide)

N-Cyclopropyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a carboxamide group at the 4-position and a cyclopropyl moiety on the nitrogen. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The cyclopropyl group enhances steric and electronic properties, while the pyrazole-carboxamide framework offers versatility in forming hydrogen bonds, making it valuable for ligand design. Its well-defined synthetic pathway and stability under standard conditions facilitate further derivatization. This compound is particularly useful as an intermediate in the development of biologically active molecules, including kinase inhibitors and other therapeutic agents.
N-cyclopropyl-1H-pyrazole-4-carboxamide structure
952674-78-1 structure
Product Name:N-cyclopropyl-1H-pyrazole-4-carboxamide
CAS No:952674-78-1
MF:C7H9N3O
MW:151.165860891342
CID:2148893
PubChem ID:20785111
Update Time:2025-11-02

N-cyclopropyl-1H-pyrazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclopropyl-1H-pyrazole-4-carboxamide
    • 952674-78-1
    • AKOS009607624
    • F88727
    • PTLBEXZFXKJPNC-UHFFFAOYSA-N
    • SCHEMBL1609860
    • STL584316
    • CS-0330044
    • N~4~-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXAMIDE
    • DB-343856
    • TQR0080
    • Inchi: 1S/C7H9N3O/c11-7(10-6-1-2-6)5-3-8-9-4-5/h3-4,6H,1-2H2,(H,8,9)(H,10,11)
    • InChI Key: PTLBEXZFXKJPNC-UHFFFAOYSA-N
    • SMILES: O=C(C1C=NNC=1)NC1CC1

Computed Properties

  • Exact Mass: 151.074561919g/mol
  • Monoisotopic Mass: 151.074561919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 57.8Ų

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Additional information on N-cyclopropyl-1H-pyrazole-4-carboxamide

N-cyclopropyl-1H-pyrazole-4-carboxamide (CAS No. 952674-78-1): A Comprehensive Overview

N-cyclopropyl-1H-pyrazole-4-carboxamide (CAS No. 952674-78-1) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. This heterocyclic amide derivative, featuring a pyrazole core with a cyclopropyl substituent, exhibits unique physicochemical properties that make it valuable for various applications. The compound's molecular structure combines the stability of the pyrazole ring with the steric and electronic effects of the cyclopropyl group, creating a versatile scaffold for further chemical modifications.

The growing interest in N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives stems from their potential as bioactive molecules. Researchers have explored their role as enzyme inhibitors, particularly in targeting proteins involved in inflammatory pathways. Recent studies suggest that modifications to the pyrazole-4-carboxamide structure can enhance binding affinity to specific biological targets, making this compound class particularly relevant in drug discovery programs focused on chronic diseases.

From a synthetic chemistry perspective, 952674-78-1 serves as an important intermediate for constructing more complex molecular architectures. The presence of both hydrogen bond donor (NH) and acceptor (C=O) groups in the carboxamide moiety allows for diverse intermolecular interactions, which is crucial for developing materials with specific properties. Recent publications highlight its utility in creating novel coordination complexes with transition metals, opening possibilities in catalysis and material science applications.

The agrochemical industry has shown particular interest in pyrazole-carboxamide compounds like N-cyclopropyl-1H-pyrazole-4-carboxamide due to their potential pesticidal activities. Structure-activity relationship studies indicate that the cyclopropyl substitution can significantly influence the biological activity profile, affecting both potency and selectivity. This has led to increased research into optimizing these compounds for crop protection applications while maintaining environmental safety profiles.

Analytical characterization of CAS 952674-78-1 reveals important physicochemical parameters that influence its behavior in different systems. The compound typically appears as a white to off-white crystalline powder with moderate solubility in polar organic solvents. Advanced spectroscopic techniques, including NMR and mass spectrometry, confirm the structural integrity of the pyrazole-carboxamide core and its cyclopropyl substituent. These analytical methods are crucial for quality control in both research and potential production settings.

Recent trends in pharmaceutical research have focused on the development of small molecule modulators targeting specific protein-protein interactions. The N-cyclopropyl-1H-pyrazole-4-carboxamide scaffold has emerged as a promising candidate in this area due to its ability to adopt multiple binding conformations. Computational chemistry studies suggest that the constrained geometry of the cyclopropyl ring introduces interesting torsional effects that can be exploited for selective molecular recognition.

The stability profile of 952674-78-1 under various conditions has been extensively studied. The compound demonstrates good thermal stability up to approximately 200°C, making it suitable for processes requiring moderate heating. Its hydrolysis resistance in neutral aqueous media contrasts with its reactivity under strongly acidic or basic conditions, where the carboxamide linkage may undergo cleavage. These properties are carefully considered when designing synthetic routes or formulation strategies.

In material science applications, derivatives of N-cyclopropyl-1H-pyrazole-4-carboxamide have shown promise as building blocks for functional polymers. The combination of hydrogen bonding capability from the pyrazole-carboxamide unit and the steric influence of the cyclopropyl group can lead to materials with unique mechanical and thermal properties. Recent patents highlight applications in specialty coatings and adhesives where these characteristics are particularly valuable.

The environmental fate and ecological impact of pyrazole-4-carboxamide compounds have become increasingly important research topics. Studies on CAS 952674-78-1 and related structures indicate generally favorable biodegradation profiles under appropriate conditions. This environmental consideration is particularly relevant given the growing emphasis on green chemistry principles throughout the chemical industry.

From a commercial perspective, the availability of N-cyclopropyl-1H-pyrazole-4-carboxamide has expanded in recent years to meet growing research demand. Suppliers typically offer the compound in research quantities with high purity specifications, often exceeding 98% as determined by HPLC analysis. The pricing structure reflects both the synthetic complexity and the specialized nature of this heterocyclic building block.

Future research directions for 952674-78-1 and its derivatives are likely to focus on several key areas. These include further exploration of its pharmacological potential, development of more sustainable synthetic routes, and investigation of novel applications in materials science. The compound's versatility ensures it will remain an important tool for chemists across multiple disciplines in the coming years.

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